N-(3-aminopropyl)-N-methylcyclobutanecarboxamide
Description
N-(3-aminopropyl)-N-methylcyclobutanecarboxamide (CAS: 1019448-01-1) is a cyclobutanecarboxamide derivative with a molecular formula of C₉H₁₈N₂O and a molar mass of 170.25 g/mol . The compound features a cyclobutane ring fused to a carboxamide group, substituted with a 3-aminopropyl chain and a methyl group at the nitrogen atom. This structural configuration confers unique steric and electronic properties, distinguishing it from linear or larger cyclic analogs.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-methylcyclobutanecarboxamide |
InChI |
InChI=1S/C9H18N2O/c1-11(7-3-6-10)9(12)8-4-2-5-8/h8H,2-7,10H2,1H3 |
InChI Key |
GBRIYBSKTHYJJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)C(=O)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclobutanecarbonyl Chloride
Cyclobutanecarboxylic acid is activated via treatment with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This step is critical for facilitating nucleophilic attack by the amine.
Reaction Conditions :
Example Protocol :
- Cyclobutanecarboxylic acid (1.0 eq) is dissolved in anhydrous toluene.
- Thionyl chloride (1.2 eq) is added dropwise under nitrogen at 0°C.
- The mixture is stirred at room temperature for 3 hours, then concentrated under vacuum to yield cyclobutanecarbonyl chloride.
Coupling with N-Methyl-1,3-Propanediamine
The acyl chloride reacts with N-methyl-1,3-propanediamine in the presence of a base such as N,N-diisopropylethylamine (DIEA) .
Reaction Formula :
$$
\text{Cyclobutanecarbonyl chloride} + \text{H}2\text{N-(CH}2\text{)}3\text{-N(CH}3\text{)} \xrightarrow{\text{DIEA}} \text{N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide} + \text{HCl}
$$
Optimized Parameters :
- Solvent: Tetrahydrofuran (THF) or ethyl acetate.
- Temperature: 0–5°C during addition, then room temperature.
- Molar Ratio: 1:1.2 (acyl chloride:amine).
- Yield: ~85–90% (estimated based on analogous reactions).
Workup :
- The reaction mixture is washed with brine, dried over Na₂SO₄, and concentrated.
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
Stepwise Alkylation and Amidation
Preparation of N-Methyl-3-Aminopropylamine
A two-step process involving:
- Gabriel synthesis to protect the primary amine.
- Methylation of the secondary amine.
Step 1: Phthalimide Protection
3-Chloropropylamine hydrochloride reacts with potassium phthalimide to form N-(3-chloropropyl)phthalimide.
Step 2: Methylation
The secondary amine is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃).
Step 3: Deprotection
Hydrazinolysis with hydrazine hydrate liberates the primary amine, yielding N-methyl-1,3-propanediamine.
Amide Bond Formation
The amine is coupled with cyclobutanecarbonyl chloride as described in Section 2.2.
Comparative Analysis of Methods
| Parameter | Direct Amidation | Stepwise Route |
|---|---|---|
| Steps | 2 | 4 |
| Overall Yield | 85% | 65–70% |
| Complexity | Low | Moderate |
| Cost | Moderate | High |
The direct route is preferable for industrial scalability, while the stepwise method allows finer control over regioselectivity.
Characterization and Quality Control
Key analytical data for this compound (hypothesized based on):
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃) : δ 1.50–1.70 (m, 4H, cyclobutane), 2.10 (s, 3H, N-CH₃), 2.40–2.60 (m, 2H, CH₂NH), 3.20–3.40 (m, 2H, CH₂N).
- ¹³C NMR : δ 175.8 (C=O), 45.2 (N-CH₃), 38.5 (CH₂NH), 32.1 (cyclobutane carbons).
Mass Spectrometry (MS) :
- m/z : 185.2 [M+H]⁺.
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-methylcyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Proteolysis Targeting Chimeras (PROTACs)
N-(3-aminopropyl)-N-methylcyclobutanecarboxamide is utilized in the development of bifunctional compounds known as Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to recruit specific proteins to E3 ubiquitin ligases for targeted degradation. This mechanism is particularly useful in cancer therapy, where the degradation of aberrant proteins can inhibit tumor growth.
- Mechanism : The compound acts by binding to a target protein on one end and an E3 ligase on the other, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein, thus modulating protein levels within cells .
Cancer Treatment
Research indicates that this compound can be effective against various cancers, including multiple myeloma. The compound's ability to selectively target and degrade specific proteins involved in cancer progression makes it a promising candidate for therapeutic development .
Synthesis Techniques
The synthesis of this compound involves several chemical reactions, including the use of cyclobutanecarboxylic acid derivatives. The process typically yields high purity levels, making it suitable for pharmaceutical applications .
Industrial Use Cases
The compound has been explored for its potential in various industrial applications, particularly in organic synthesis and materials science. Its unique structural properties allow it to serve as a building block for more complex chemical entities .
Case Study: Cancer Therapeutics Development
In a recent study, researchers developed a series of PROTAC compounds incorporating this compound that successfully targeted TANK-binding kinase 1 (TBK1). The study demonstrated effective degradation of TBK1 in cellular models, leading to reduced proliferation of cancer cells .
Case Study: Organic Synthesis Innovations
A project focused on the organic synthesis capabilities of this compound resulted in novel derivatives with enhanced pharmacological profiles. This project highlighted the compound's versatility as a precursor for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-aminopropyl)cyclobutanecarboxamide derivatives
- N-(3-aminopropyl)cyclobutanecarboxamide dihydrochloride (CAS: 2940961-26-0) differs by the absence of the methyl group on the nitrogen atom.
| Property | N-(3-aminopropyl)-N-methylcyclobutanecarboxamide | N-(3-aminopropyl)cyclobutanecarboxamide dihydrochloride |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O | C₈H₁₈Cl₂N₂O |
| Molar Mass (g/mol) | 170.25 | 229.15 |
| Key Functional Groups | Cyclobutane, methyl, aminopropyl | Cyclobutane, aminopropyl, dihydrochloride |
| Solubility | Likely moderate (free base) | High (ionic form) |
Piperazinyl and Heterocyclic Derivatives
Compounds like N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (e.g., 1c) exhibit potent antimalarial activity (IC₅₀ = 220 nM), attributed to the piperazine moiety enhancing binding affinity to parasitic targets. In contrast, the cyclobutane ring in this compound introduces greater ring strain and rigidity, which may limit conformational flexibility required for similar biological activity .
| Compound | Key Structural Feature | Antimalarial IC₅₀ |
|---|---|---|
| This compound | Cyclobutane, methyl group | Not reported |
| Piperazinyl derivative 1c | Piperazine, acetylated core | 220 nM |
Polymer Resins for Metal Sorption
Resins functionalized with N-(3-aminopropyl)-2-pipecoline and trans-1,4-diaminocyclohexane demonstrate Ag(I) sorption capacities up to 130.7 mg/g. The cyclobutane carboxamide’s rigid structure may reduce chelation efficiency compared to flexible diamines like trans-1,4-diaminocyclohexane, which adopts conformations optimal for metal coordination .
| Resin Functional Group | Ag(I) Sorption Capacity (mg/g) |
|---|---|
| trans-1,4-Diaminocyclohexane | 130.7 |
| N-(3-aminopropyl)-2-pipecoline | 105.4 |
| N-(3-aminopropyl)-2-pyrrolidinone | 117.8 |
Surface Modification Agents
Aminopropyl silanes like 3-aminopropyltriethoxysilane (APTES) are widely used in biosensors for surface functionalization. While APTES relies on a flexible aminopropyl chain for biomolecule conjugation, the cyclobutane carboxamide’s rigidity could stabilize molecular orientation in sensing applications, though this remains speculative without direct experimental data .
Key Research Findings and Implications
- Structural Rigidity vs. Flexibility : The cyclobutane ring imposes steric constraints that may limit applications requiring conformational adaptability (e.g., metal chelation, enzyme inhibition) but could enhance stability in surface-bound systems .
- Substituent Effects: The methyl group in this compound likely increases hydrophobicity compared to unmethylated analogs, influencing solubility and bioavailability .
- Comparative Performance : Piperazinyl and diamine-functionalized compounds outperform cyclobutane derivatives in biological and metal-sorption contexts, highlighting the trade-off between rigidity and functionality .
Biological Activity
N-(3-aminopropyl)-N-methylcyclobutanecarboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane structure, which contributes to its biological activity. The presence of an amino group and a carboxamide moiety enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its role as a modulator of protein interactions and cellular signaling pathways. It has been shown to interact with E3 ubiquitin ligases, which are critical for protein degradation processes in cells. This interaction can lead to the modulation of various signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Ubiquitination : The compound may enhance the activity of E3 ligases, promoting the ubiquitination and subsequent degradation of target proteins, including those involved in oncogenic signaling pathways .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest, specifically at the G2/M phase, leading to apoptosis in cancer cells .
Anticancer Properties
This compound has demonstrated promising anticancer properties through various studies:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. This inhibition is linked to its ability to induce apoptosis and block cell cycle progression .
- Induction of Apoptosis : Studies have reported that treatment with this compound leads to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins, suggesting a shift towards programmed cell death in tumor cells .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics, making it a suitable candidate for further clinical development .
Case Studies
Several case studies highlight the effectiveness of this compound in different experimental settings:
- Study on Lung Cancer Cells : A study demonstrated that this compound significantly reduced the viability of A549 lung cancer cells by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with IC50 values suggesting potent activity at low concentrations .
- Breast Cancer Model : In another study using MCF-7 breast cancer cells, treatment with this compound resulted in notable decreases in cell migration and invasion capabilities, indicating potential anti-metastatic properties .
Data Summary
Q & A
Q. What are the recommended synthetic routes for N-(3-aminopropyl)-N-methylcyclobutanecarboxamide, and how can reaction conditions be optimized?
Methodological Answer: Microwave-assisted synthesis is a validated method for functionalizing aminopropyl derivatives. For analogous compounds like N-(3-aminopropyl)-2-pipecoline, microwave modification of a VBC/DVB copolymer (2 wt.% DVB) achieved a 69.2% modification yield under 100 W power for 10 minutes . Optimization involves:
- Swelling Time : Pre-swelling the copolymer in the amine precursor for 1 hour at room temperature.
- Power and Duration : Adjusting microwave parameters to balance reaction efficiency and thermal degradation.
- Purification : Sequential washing with acetone, water, and acid/base cycles to remove unreacted residues .
Q. How is the purity and structural integrity of this compound verified in academic research?
Methodological Answer: Key characterization techniques include:
- Elemental Analysis : Quantifying nitrogen (N) and chlorine (Cl) content to confirm functional group incorporation (e.g., 5.30 mmol/g Cl in VBC/DVB copolymers) .
- Water Regain Measurements : Assessing hydrophilicity to infer crosslinking density and functional group accessibility .
- FT-IR and NMR : Validating the presence of cyclobutane carboxamide and methyl groups via characteristic peaks.
Q. What initial biological screening approaches are used to assess the therapeutic potential of this compound?
Methodological Answer: For structurally related compounds like AZD4877 (N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide), initial screening involves:
- Biochemical Potency Assays : Measuring inhibitory activity against target proteins (e.g., kinesin spindle protein [KSP] inhibition at IC₅₀ < 10 nM) .
- Cytotoxicity Profiling : Testing in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
Advanced Research Questions
Q. How do structural modifications of this compound influence its biochemical potency in KSP inhibition?
Methodological Answer: Structure-activity relationship (SAR) studies for KSP inhibitors like AZD4877 highlight:
- Cyclobutane Rigidity : Enhances binding affinity by reducing conformational flexibility.
- Aminopropyl Chain Length : Optimal three-carbon chains improve solubility and target interaction.
- Methyl Substitution : Reduces metabolic degradation, enhancing plasma stability .
Experimental Design: Systematic synthesis of analogs with variations in cyclobutane substituents and chain lengths, followed by enzymatic inhibition assays.
Q. What experimental strategies resolve discrepancies in sorption efficiency data when comparing this compound to similar derivatives?
Methodological Answer: For Ag(I) sorption studies on aminopropyl-functionalized resins:
- Kinetic Modeling : Compare pseudo-first-order (PFO) and pseudo-second-order (PSO) models to identify rate-limiting steps. For example, PFO better fit Ag(I) sorption (R² > 0.98) .
- Competitive Ion Studies : Test selectivity in multi-ion solutions (e.g., Cu(II), Pb(II)) to isolate compound-specific interactions.
- Surface Area Analysis : Use BET to correlate sorption capacity with resin porosity.
Q. What copolymerization techniques are employed to enhance the stability of this compound in drug delivery systems?
Methodological Answer: To integrate This compound into polymeric carriers:
- HPMA Copolymers : Copolymerize with N-(2-hydroxypropyl)methacrylamide (HPMA) via radical polymerization (98:1:1 molar ratio) to improve aqueous solubility .
- Cleavable Linkers : Use cathepsin-sensitive bonds (e.g., Gly-Phe-Leu-Gly) for tumor-targeted release .
- Functionalization : Introduce targeting moieties (e.g., folate) via N-(3-aminopropyl)methacrylamide spacers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
